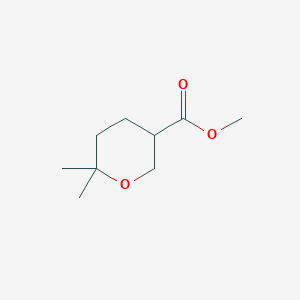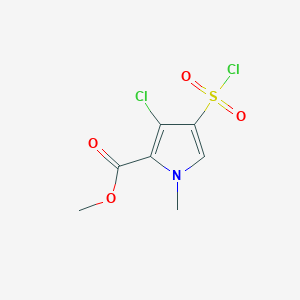![molecular formula C32H43F3N2O6 B14052066 2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes hexyloxy groups, a trifluoroacetamido group, and a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The hexyloxy and trifluoroacetamido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The biphenyl core provides structural stability and facilitates interactions with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(hexyloxy)phenyl boronic acid: Shares the hexyloxy groups but lacks the trifluoroacetamido and biphenyl components.
2,6-Bis(4-methoxy-phenyl)-4-phenyl-pyranylium tetrafluoro borate: Contains a similar aromatic structure but differs in functional groups and overall structure.
Uniqueness
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of hexyloxy, trifluoroacetamido, and biphenyl groups, which confer specific chemical and biological properties not found in similar compounds .
Propriétés
Formule moléculaire |
C32H43F3N2O6 |
|---|---|
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
4-hexoxy-3-[2-hexoxy-5-[4-[(2,2,2-trifluoroacetyl)amino]butylcarbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C32H43F3N2O6/c1-3-5-7-11-19-42-27-15-13-23(29(38)36-17-9-10-18-37-31(41)32(33,34)35)21-25(27)26-22-24(30(39)40)14-16-28(26)43-20-12-8-6-4-2/h13-16,21-22H,3-12,17-20H2,1-2H3,(H,36,38)(H,37,41)(H,39,40) |
Clé InChI |
CUDBCRXQKPDSMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)




